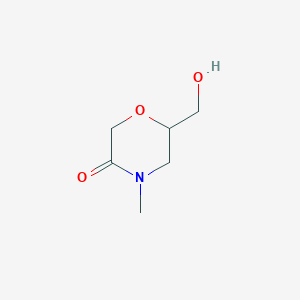

6-(Hydroxymethyl)-4-methylmorpholin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to contain a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

While specific synthesis methods for “6-(Hydroxymethyl)-4-methylmorpholin-3-one” were not found, there are examples of hydroxymethylation reactions in the literature. For instance, a one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .科学研究应用

- Application: This compound was isolated from Oroxylum indicum and investigated for its molecular mechanism action of apoptosis induction .

- Method: The compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay .

- Results: The compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .

- Application: Hydroxymethyl phenol was used to modify soy protein-based wood adhesive to improve its water resistance .

- Method: The performance of the modified adhesive was studied using DSC and DMA .

- Results: The modified adhesive cured at a lower temperature and showed better mechanical performance and heat resistance than the unmodified adhesive .

- Application: The extremely radiation resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethylfuroic acid .

- Method: The resting cells of Deinococcus wulumuqiensis R12 were used for the oxidation .

- Results: The cells exhibited excellent catalytic performance .

Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum

Study on the Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol

Highly Selective Oxidation of 5-Hydroxymethylfurfural

- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .

- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .

- Method: HMF is produced industrially on a modest scale as a carbon-neutral feedstock .

- Results: It is used for the production of fuels and other chemicals .

Porphyrin-based metal–organic frameworks for diagnostic and therapeutic applications

Hydroxymethylfurfural (HMF)

Tris (hydroxymethyl)aminomethane

- Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .

- Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

- Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .

- Method: HMF is produced industrially on a modest scale .

- Results: It is used for the production of fuels and other chemicals .

Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications

Hydroxymethylfurfural (HMF)

Tris (hydroxymethyl)aminomethane

属性

IUPAC Name |

6-(hydroxymethyl)-4-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLLDQXUZQCNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-4-methylmorpholin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)

![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)

![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)

![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)

![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)